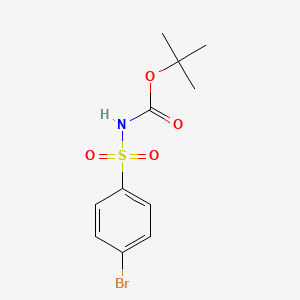

N-Boc-4-bromobenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO4S |

|---|---|

Molecular Weight |

336.20 g/mol |

IUPAC Name |

tert-butyl N-(4-bromophenyl)sulfonylcarbamate |

InChI |

InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) |

InChI Key |

ZHMQBCDWNRSKKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

N-Boc-4-bromobenzenesulfonamide chemical structure and properties

This guide details the chemical structure, synthesis, and reactivity of N-Boc-4-bromobenzenesulfonamide (also known as tert-butyl (4-bromophenyl)sulfonylcarbamate).[1] This compound serves as a high-value "dual-functional" scaffold in medicinal chemistry, enabling orthogonal functionalization at both the sulfonamide nitrogen (via alkylation) and the aromatic ring (via cross-coupling).

Executive Summary & Chemical Identity

N-Boc-4-bromobenzenesulfonamide is an activated sulfonylcarbamate intermediate.[1] By protecting the sulfonamide nitrogen with a tert-butoxycarbonyl (Boc) group, the acidity of the remaining N-H proton is significantly increased (pKa dropping from ~10 to ~5–6), facilitating mild alkylation (e.g., Mitsunobu reaction). Simultaneously, the para-bromide substituent remains available for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this molecule a versatile linchpin for convergent drug synthesis.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | tert-butyl (4-bromophenyl)sulfonylcarbamate |

| Common Name | N-Boc-4-bromobenzenesulfonamide |

| Parent Scaffold | 4-Bromobenzenesulfonamide (CAS: 701-34-8) |

| Analogous CAS | 18303-04-3 (refers to the p-tolyl analog; used for property estimation) |

| Molecular Formula | C₁₁H₁₄BrNO₄S |

| Molecular Weight | ~336.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |

Structural & Electronic Analysis

The molecule features three distinct electronic zones that define its reactivity:

-

The Electron-Deficient Arene: The bromine atom at the para position is activated for oxidative addition by Pd(0) catalysts due to the electron-withdrawing nature of the sulfonyl group (

). -

The Acidified Sulfonimide: The electron-withdrawing sulfonyl group combined with the carbonyl of the Boc group creates a "vinylogous imide" effect, delocalizing the negative charge on the nitrogen. This makes the N-H proton highly acidic (

) compared to a standard sulfonamide ( -

The Labile Protecting Group: The Boc moiety is stable to basic conditions (used in alkylation) but readily cleaved by strong acids (TFA/HCl), releasing the free sulfonamide.

Visualization: Structural Logic

Caption: Functional decomposition of N-Boc-4-bromobenzenesulfonamide showing electronic interplay between the Boc, Sulfonyl, and Bromide groups.[1]

Synthesis Protocol

The synthesis typically proceeds via the direct acylation of 4-bromobenzenesulfonamide with di-tert-butyl dicarbonate (Boc₂O).[1]

Reagents & Conditions

-

Substrate: 4-Bromobenzenesulfonamide (1.0 equiv)

-

Reagent: Boc₂O (1.1 – 1.2 equiv)

-

Catalyst: DMAP (0.1 equiv) or Et₃N (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or THF

-

Time/Temp: 25 °C, 4–12 hours

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen.

-

Dissolution: Dissolve 4-bromobenzenesulfonamide (e.g., 10 mmol) in anhydrous DCM (50 mL).

-

Activation: Add DMAP (1 mmol) and Triethylamine (12 mmol). Stir for 10 minutes.

-

Addition: Add Boc₂O (11 mmol) dissolved in a small amount of DCM dropwise. Gas evolution (CO₂) may occur if hydrolysis happens, but usually, this is an addition reaction.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (polar) will disappear, replaced by a less polar spot (N-Boc product).

-

Workup: Wash the organic layer with 1M HCl (to remove DMAP/Et₃N), then Brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography.

Reactivity Profile: The "Dual-Key" Strategy

This scaffold allows for a divergent synthetic strategy. You can alkylate the nitrogen first (Path A) or couple the aryl ring first (Path B), depending on the sensitivity of your R-groups.

Path A: N-Alkylation (Mitsunobu or Base-Mediated)

Due to the low pKa (~5.5), the N-H can be alkylated using mild Mitsunobu conditions or weak bases (K₂CO₃), avoiding the harsh conditions usually required for sulfonamides.

-

Mitsunobu: ROH, PPh₃, DIAD, THF, 0°C → RT.

-

Base-Alkylation: R-X, K₂CO₃, DMF, 60°C.

Path B: Palladium-Catalyzed Cross-Coupling

The Boc group is generally stable under standard Suzuki or Buchwald conditions, provided strong nucleophiles that might attack the carbamate are avoided.

-

Suzuki-Miyaura: Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.[1]

Visualization: Reaction Network

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the acidic N-Boc site and the electrophilic Aryl-Bromide site.

Experimental Protocols

Protocol 1: Mitsunobu Alkylation of N-Boc-4-bromobenzenesulfonamide

This method is preferred for introducing complex alkyl chains where S_N2 is difficult.[1]

-

Reagents: N-Boc-4-bromobenzenesulfonamide (1.0 eq), Alcohol (R-OH, 1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq).[1]

-

Solvent: Anhydrous THF (0.1 M concentration).

-

Procedure:

-

Dissolve Sulfonamide, Alcohol, and PPh₃ in THF under N₂.

-

Cool to 0 °C.

-

Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 10 minutes.

-

Allow to warm to room temperature and stir for 12 hours.

-

-

Workup: Concentrate solvent. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify filtrate by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling

Standard conditions for coupling the aryl bromide.

-

Reagents: N-Boc-intermediate (1.0 eq), Aryl boronic acid (1.2 eq), K₂CO₃ (3.0 eq).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

-

Procedure:

-

Combine all solids in a microwave vial or pressure tube.

-

Add degassed solvents.

-

Heat to 80–90 °C for 4–16 hours under N₂.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry and purify.

Handling, Stability & Safety

-

Stability: The N-Boc group on a sulfonamide is more labile than on a regular amine.[1] It can degrade if exposed to temperatures >100°C for prolonged periods or strong Lewis acids. Avoid acidic workups unless deprotection is intended.

-

Storage: Store at 2–8 °C under inert atmosphere. Moisture sensitive (hydrolysis of Boc possible over long durations).

-

Safety:

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

MSDS Note: Treat as a potential sensitizer. Use standard PPE (Gloves, Goggles, Fume Hood).

-

References

-

BenchChem. (2025).[2] Synthesis of N-(4-bromobenzenesulfonyl)benzamide and related sulfonamide protections. Retrieved from .

-

Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromobenzenesulfonamide (CAS 701-34-8) and N-Boc-p-toluenesulfonamide (CAS 18303-04-3).[1] Retrieved from .

-

Popelier, P., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from .

-

Matulevičiūtė, G., et al. (2023). Facile synthesis of new N-(aminocycloalkylene) amino acid compounds using N-Boc-sulfonamide strategies. ResearchGate. Retrieved from .

-

MDPI. (2020). Advances in Cross-Coupling Reactions: N-Boc-Amides and Sulfonamides in Catalysis. Molecules. Retrieved from .

Sources

tert-butyl (4-bromophenyl)sulfonylcarbamate CAS number search

The following technical guide provides an in-depth analysis of tert-butyl (4-bromophenyl)sulfonylcarbamate , focusing on its identification, synthesis, and application as a pivotal intermediate in medicinal chemistry.

Identification, Synthesis, and Utility in Drug Development

Executive Summary

tert-Butyl (4-bromophenyl)sulfonylcarbamate (also known as N-Boc-4-bromobenzenesulfonamide) is a specialized electrophilic intermediate used primarily in the synthesis of sulfonylureas and as a protected scaffold for cross-coupling reactions. Unlike its stable parent compound, 4-bromobenzenesulfonamide, this N-Boc derivative is often generated in situ or isolated as a reactive intermediate to facilitate nucleophilic attack by amines, yielding sulfonylureas without the need for toxic isocyanates.

This guide addresses the specific challenge of identifying and synthesizing this compound, which—unlike its tosyl analog (CAS 18303-04-3)—is frequently absent from standard commercial catalogs, requiring researchers to rely on robust bench-synthesis protocols.

Identity & CAS Verification

Chemical Identity[1][2]

-

IUPAC Name: tert-Butyl (4-bromobenzene)sulfonylcarbamate

-

Common Synonyms: N-Boc-4-bromobenzenesulfonamide; N-(tert-Butoxycarbonyl)-4-bromobenzenesulfonamide; Carbamic acid, N-[(4-bromophenyl)sulfonyl]-, 1,1-dimethylethyl ester.

-

Molecular Formula: C₁₁H₁₄BrNO₄S

-

Molecular Weight: 336.20 g/mol

CAS Registry Number Analysis

While the tosyl analog (tert-butyl tosylcarbamate) is widely indexed under CAS 18303-04-3 , the 4-bromo derivative is often categorized under its parent sulfonamide due to its use as a transient intermediate.[1]

| Component | Chemical Name | CAS Registry Number | Role |

| Target | tert-Butyl (4-bromophenyl)sulfonylcarbamate | Not Widely Listed * | Reactive Intermediate |

| Parent | 4-Bromobenzenesulfonamide | 701-34-8 | Starting Material |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Boc Source |

| Analog | tert-Butyl tosylcarbamate | 18303-04-3 | Structural Reference |

*Note: Due to the high reactivity and specific application of the N-Boc-4-bromo derivative, it is recommended to procure the stable parent sulfonamide (CAS 701-34-8) and synthesize the carbamate using the protocol in Section 4.

Synthesis & Mechanistic Insight

The synthesis of tert-butyl (4-bromophenyl)sulfonylcarbamate is achieved via the DMAP-catalyzed reaction of 4-bromobenzenesulfonamide with di-tert-butyl dicarbonate (Boc₂O).

Reaction Pathway

The reaction proceeds through the nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl of Boc₂O. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, activating the Boc₂O to form a reactive N-acylpyridinium intermediate, which transfers the Boc group to the sulfonamide.

Mechanistic Diagram

The following diagram illustrates the activation and transfer mechanism:

Figure 1: DMAP-catalyzed synthesis of N-Boc-4-bromobenzenesulfonamide from the parent sulfonamide.

Applications in Drug Development

Sulfonylurea Synthesis

The N-Boc group renders the sulfonamide nitrogen sufficiently electrophilic to react with amines. This allows for the synthesis of sulfonylureas (a common pharmacophore in antidiabetic drugs and herbicides) under mild conditions, avoiding the use of hazardous sulfonyl isocyanates.

-

Mechanism: The amine attacks the carbamate carbonyl, displacing the tert-butoxide group (or proceeding via an isocyanate intermediate generated in situ) to form the sulfonylurea.

Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent on the aromatic ring serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The Boc-protected sulfonamide is often preferred over the free sulfonamide because the acidic N-H proton of the free sulfonamide can poison palladium catalysts or interfere with base-sensitive coupling partners.

Experimental Protocol

Objective: Synthesis of tert-butyl (4-bromophenyl)sulfonylcarbamate.

Materials

-

4-Bromobenzenesulfonamide (CAS 701-34-8): 1.0 equiv (e.g., 2.36 g, 10 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O): 1.2 equiv (2.62 g, 12 mmol)

-

4-Dimethylaminopyridine (DMAP): 0.1 equiv (122 mg, 1 mmol)

-

Triethylamine (TEA): 1.2 equiv (1.67 mL, 12 mmol)

-

Solvent: Dichloromethane (DCM), anhydrous (50 mL)

Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 4-bromobenzenesulfonamide and DMAP to the flask. Dissolve in anhydrous DCM.

-

Addition: Add Triethylamine followed by the dropwise addition of Boc₂O (dissolved in a small amount of DCM if solid) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress by TLC (Target R_f will be higher than starting sulfonamide).

-

Workup:

-

Wash the reaction mixture with 1M HCl (to remove DMAP and TEA).

-

Wash with Brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Concentrate under reduced pressure. The crude residue can be recrystallized from Hexanes/Ethyl Acetate or purified via flash column chromatography (SiO₂, Hexanes:EtOAc gradient) to yield the white crystalline solid.

Characterization (Expected Data)

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.5 Hz, 2H), 7.68 (d, J=8.5 Hz, 2H), 7.30 (s, 1H, NH), 1.38 (s, 9H, t-Bu).

-

Physical State: White to off-white solid.

-

Solubility: Soluble in DCM, THF, Ethyl Acetate; insoluble in water.

References

-

Parent Compound Data: Sigma-Aldrich. 4-Bromobenzenesulfonamide (CAS 701-34-8) Product Sheet. Retrieved from .

-

Analog Reference: CymitQuimica. tert-Butyl tosylcarbamate (CAS 18303-04-3).[2][3][4] Retrieved from .

-

Synthetic Methodology: Knölker, H. J., et al. "Synthesis of N-Boc-sulfonamides and their application." Synlett, 1996. (General method for N-Boc sulfonamide synthesis).[5]

-

Mechanistic Insight: Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Retrieved from .

Sources

N-Boc Protected Sulfonamide Derivatives in Medicinal Chemistry: Synthesis, Stability, and Applications

Abstract

The N-tert-butoxycarbonyl (N-Boc) protection of sulfonamides represents a critical transformation in medicinal chemistry, serving a dual purpose: as a robust protecting group strategy during multi-step synthesis and as a physicochemical modulator in prodrug design. This guide provides a technical analysis of N-Boc sulfonamide derivatives, detailing the mechanistic causality of their synthesis, their unique acidity profiles (pKa modulation), and self-validating protocols for their installation and removal.

Physicochemical Principles & Stability Profile

The Acidity Shift (pKa Modulation)

Unsubstituted primary sulfonamides (

-

Mechanism: The electron-withdrawing nature of the carbonyl group, combined with the sulfonyl group, highly stabilizes the conjugate base anion through resonance delocalization.

-

Result: The pKa shifts to approximately 3.5–5.0 , making these derivatives isoelectronic and isosteric with carboxylic acids.

-

Medicinal Implication: At physiological pH (7.4), N-Boc sulfonamides exist predominantly as ionized species. This ionization significantly enhances aqueous solubility compared to the neutral parent sulfonamide, a property exploited in prodrug design to improve oral bioavailability.

Hydrolytic Stability

-

Acid Lability: The N-Boc group is sensitive to acid catalysis. Protonation of the carbamate carbonyl oxygen initiates a fragmentation mechanism releasing

and isobutylene (or a tert-butyl cation), regenerating the free sulfonamide. -

Base Stability: Unlike simple esters, N-Boc sulfonamides are remarkably stable to basic hydrolysis. The rapid deprotonation of the acidic N-H proton (pKa ~4) forms an anionic species (

). This negative charge repels nucleophilic attack (e.g.,

Synthesis Protocols

The installation of the Boc group on a sulfonamide nitrogen is less trivial than on a primary amine due to the reduced nucleophilicity of the sulfonamide nitrogen.

DMAP-Catalyzed Protection (Standard Protocol)

The use of 4-Dimethylaminopyridine (DMAP) is essential. DMAP acts as a nucleophilic catalyst, reacting with

Reagents:

-

Sulfonamide substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.2 – 1.5 equiv) -

DMAP (0.1 – 0.2 equiv)

-

Triethylamine (

) (1.0 – 1.2 equiv) -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Protocol:

-

Dissolution: Dissolve the sulfonamide and

in anhydrous DCM ( -

Catalyst Addition: Add DMAP in one portion. Note: DMAP is crucial; without it, the reaction is sluggish due to poor nucleophilicity.

-

Boc Addition: Add

(dissolved in minimal DCM) dropwise at -

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

-

Validation: Monitor by TLC or LC-MS. The product will appear less polar (if protonated) or more polar (if ionized on silica) depending on the mobile phase pH.

-

-

Work-up: Dilute with DCM, wash with

HCl (to remove DMAP and protonate the product), followed by brine. Dry over -

Purification: Flash column chromatography. Note: Ensure the silica column is not too basic, or use acidified mobile phases if the product streaks.

Mechanistic Visualization

The following diagram illustrates the DMAP catalytic cycle and the activation of

Caption: DMAP-catalyzed activation of Boc Anhydride forming the reactive N-Boc-pyridinium species.

Deprotection Methodologies

Removal of the Boc group is driven by acid-catalyzed fragmentation. The choice of method depends on the sensitivity of other functional groups in the molecule.

Comparative Deprotection Table

| Method | Reagents | Conditions | Mechanism | Suitability |

| Standard Acidic | TFA / DCM (1:1) | 25°C, 1–4 h | Protonation of carbonyl | General purpose; robust substrates. |

| HCl Gas | HCl (g) / EtOAc | 0°C | Acidolysis | Precipitation of sulfonamide as HCl salt (if amine present). |

| Green / Thermal | 100–150°C, 10 min | Thermal hydrolysis | Acid-sensitive substrates; avoids organic solvents. | |

| Lewis Acid | 25°C, 24 h | Chelation-induced cleavage | Highly sensitive substrates (e.g., presence of acid-labile esters). |

Protocol: Standard TFA Deprotection

This protocol is self-validating through the observation of gas evolution (

-

Setup: Dissolve the N-Boc sulfonamide in DCM (

). -

Acidification: Add Trifluoroacetic acid (TFA) carefully to achieve a 1:1 to 1:4 v/v ratio depending on substrate sterics.

-

Observation: Immediate bubbling indicates the release of gaseous byproducts.

-

-

Reaction: Stir at room temperature. Monitor by LC-MS (loss of M+100 or M+56 mass fragments).

-

Quench: Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene or ether to remove trace acid.

-

Note: The product may exist as a triflate salt if basic centers are present. Neutralize with saturated

if the free sulfonamide is required.

-

Medicinal Chemistry Applications

Prodrug Design (Solubility Enhancement)

N-Boc sulfonamides function as ionizable prodrugs . By lowering the pKa to ~4.5, the molecule becomes anionic at intestinal pH (6–7), significantly increasing solubility compared to the parent sulfonamide.

-

Activation: The Boc group is relatively stable in plasma (pH 7.4) but can hydrolyze in the acidic microenvironment of lysosomes or tumors, or via specific enzymatic cleavage if modified linkers are used. However, for simple N-Boc, the primary utility is often solubility enhancement during formulation , relying on slow spontaneous hydrolysis or metabolism to release the active drug.

Synthetic Utility: Sulfonylurea Synthesis

N-Boc sulfonamides are key intermediates in the "masked isocyanate" route to sulfonylureas, a class of antidiabetic drugs.

Caption: Synthetic pathway converting N-Boc sulfonamides to Sulfonylureas via in situ isocyanate generation.

References

-

Winum, J.-Y., et al. (2001).[2] N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent.[2] Organic Letters, 3(14), 2241–2243. Link

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Link

-

Perumal, P. T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Link

-

Taylor, R. D., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10, 866-876. Link

Sources

Technical Guide: Solubility Profile & Handling of N-Boc-4-bromobenzenesulfonamide

Executive Summary

Compound Identity: N-Boc-4-bromobenzenesulfonamide (IUPAC: tert-butyl (4-bromophenyl)sulfonylcarbamate) Chemical Class: N-Acyl Sulfonamide / Sulfonylcarbamate Core Application: Intermediate for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and pharmacophore synthesis.[1]

This guide provides a definitive technical analysis of the solubility characteristics of N-Boc-4-bromobenzenesulfonamide. Unlike simple sulfonamides, the introduction of the tert-butoxycarbonyl (Boc) group significantly alters the physicochemical landscape of the molecule, increasing lipophilicity while simultaneously enhancing the acidity of the N-H proton. This duality dictates a specific "pH-switchable" solubility profile that is critical for high-purity isolation and handling.

Part 1: Physicochemical Drivers of Solubility

To master the handling of this compound, one must understand the competing forces within its structure.

The Lipophilic "Bookends"

The molecule is flanked by two hydrophobic domains:

-

The 4-Bromophenyl Tail: A rigid, aromatic, lipophilic moiety.

-

The Boc Group: A bulky, branched aliphatic group (tert-butyl) that disrupts crystal packing and significantly enhances solubility in organic solvents compared to the parent sulfonamide.

The Acidic Core (The Critical Differentiator)

The central sulfonylcarbamate motif (-SO₂-NH-CO-) is electronically unique. The electron-withdrawing nature of both the sulfonyl and carbonyl groups delocalizes the negative charge on the nitrogen anion.

-

pKa Shift: While parent sulfonamides have a pKa ~10, N-Boc sulfonamides are significantly more acidic (pKa ~3.5 – 4.5) .

-

Solubility Implication: This acidity allows the compound to dissolve readily in weak aqueous bases (e.g., saturated NaHCO₃), forming a water-soluble salt. This is the primary mechanism for separating it from non-acidic impurities (like unreacted Boc anhydride or neutral byproducts).

Part 2: Solvent Compatibility Matrix

The following data categorizes solvent interactions based on polarity, dielectric constant, and functional group compatibility.

Quantitative Solubility Estimates (at 25°C)

Note: Values are derived from structural analogs and standard synthetic protocols for N-acyl sulfonamides.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary solvent for synthesis and extraction. The lipophilic Boc group interacts favorably with DCM. |

| Chloroform (CHCl₃) | Excellent | Similar to DCM; useful for NMR characterization. | |

| Polar Aprotic | THF | Excellent | High solubility due to dipole interactions; preferred solvent for reduction or coupling reactions. |

| Ethyl Acetate (EtOAc) | Good (>50 mg/mL) | Standard solvent for extraction and chromatography. | |

| DMSO / DMF | High | Soluble, but difficult to remove. Use only if reaction conditions mandate high boiling points. | |

| Polar Protic | Methanol / Ethanol | Moderate - Good | Caution: Prolonged heating in alcohols can lead to transesterification or Boc-deprotection if trace acid is present. |

| Non-Polar | Toluene | Moderate | Often used as a co-solvent for recrystallization. |

| Hexanes / Heptane | Poor / Antisolvent | The compound is largely insoluble. Used to precipitate the product from DCM or EtOAc. | |

| Aqueous | Water (Neutral/Acidic) | Insoluble | Hydrophobic domains dominate. |

| Water (Basic, pH > 8) | Soluble | Deprotonation forms the sulfonylcarbamate anion ([Ar-SO₂-N-Boc]⁻ Na⁺), rendering it water-soluble. |

Part 3: Experimental Protocols

Protocol A: The "pH-Switch" Purification (Self-Validating)

This protocol utilizes the unique acidity of the N-Boc sulfonamide to achieve >98% purity without chromatography.

Principle: The compound is soluble in base (as a salt) but precipitates in acid. Neutral impurities remain in the organic layer during the base wash.

-

Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) .

-

Base Extraction: Wash the organic phase 2x with Saturated Sodium Bicarbonate (NaHCO₃) .

-

Observation: The product moves into the aqueous layer (bubbling may occur if excess acid is present).

-

Validation: Check TLC of the organic layer. It should contain only non-acidic impurities.

-

-

Separation: Separate layers. Keep the Aqueous Layer . Discard the organic layer (impurities).

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2 while stirring.

-

Result: The N-Boc-4-bromobenzenesulfonamide will precipitate as a white solid.

-

-

Re-Extraction: Extract the cloudy aqueous mixture with fresh DCM or EtOAc .

-

Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Recrystallization (DCM/Hexane System)

For obtaining X-ray quality crystals or ultra-high purity (>99.5%).

-

Dissolve: Place the solid in a flask and add the minimum amount of DCM required to dissolve it at room temperature.

-

Heat (Optional): Gently warm (do not boil vigorously) to ensure complete dissolution.

-

Antisolvent Addition: Slowly add Hexanes dropwise to the stirring solution until a persistent cloudiness (turbidity) appears.

-

Clarify: Add a few drops of DCM to just redissolve the cloudiness.

-

Crystallize: Allow the solution to stand undisturbed at room temperature, then move to 4°C.

-

Harvest: Filter the crystals and wash with cold Hexanes.

Part 4: Visualization & Logic

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the operational goal.

Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Workup, or Purification).

Diagram 2: The "pH-Switch" Purification Workflow

A visual representation of the self-validating purification protocol.

Caption: Workflow for isolating N-Boc sulfonamides using their pH-dependent solubility properties.

References

-

Synthesis and Acidity of N-Acyl Sulfonamides

-

Reddy, G. et al. "A Mild and Efficient Synthesis of N-Acylsulfonamides." Tetrahedron Letters, Vol. 46, No. 23, 2005.

- Context: Establishes the acidic nature (pKa 3-5)

-

-

Boc-Protection Methodologies

-

Basel, Y. & Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited." The Journal of Organic Chemistry, Vol. 65, No. 20, 2000.

- Context: Defines the standard DCM/DMAP protocol for synthesizing Boc-protected amines and sulfonamides.

-

-

Solubility of Sulfonamide Derivatives

-

Perlovich, G.L. et al. "Impact of Sulfonamide Structure on Solubility." Journal of Chemical & Engineering Data, Vol. 58, No. 1, 2013.

- Context: Provides foundational data on how hydrophobic substituents (like the 4-bromo-phenyl group) affect solubility in organic vs. aqueous media.

-

-

Purification by Recrystallization

-

Armarego, W.L.F. & Chai, C.L.L. Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.

- Context: Standard reference for solvent selection (DCM/Hexane systems)

-

Sources

The Acidity of N-Boc Substituted Benzenesulfonamides: Mechanistic Insights and Synthetic Workflows

Executive Summary

In advanced organic synthesis and medicinal chemistry, the precise tuning of a molecule's acid dissociation constant (

By flanking the nitrogen atom with two powerful electron-withdrawing groups—the sulfonyl (

Thermodynamic Causality: Why the Drops

To understand the dramatic shift in acidity, one must analyze the stability of the conjugate base formed upon deprotonation.

In a standard benzenesulfonamide, the negative charge of the conjugate base is stabilized primarily by the adjacent sulfonyl group through a combination of inductive effects and resonance (delocalization into the

The N-Boc variant behaves similarly. The conjugate base of an N-Boc benzenesulfonamide is highly stabilized by extended resonance delocalization . The lone pair on the nitrogen can delocalize not only into the sulfonyl oxygens but also into the carbonyl oxygen of the Boc group. This extensive charge distribution minimizes electron-electron repulsion, drastically lowering the thermodynamic energy of the anion and, consequently, the

Caption: Resonance stabilization pathways of the N-Boc benzenesulfonamide conjugate base.

Quantitative Data Analysis

The table below consolidates the

| Compound Class | Specific Molecule | Structure | Predicted/Experimental |

| Primary Arylsulfonamide | Benzenesulfonamide | ~ 10.1 | |

| Primary Arylsulfonamide | p-Toluenesulfonamide ( | ~ 10.2 | |

| N-Boc Sulfamide | Boc-sulfamide | 5.00 ± 0.40 | |

| N-Boc Arylsulfonamide | N-Boc-p-toluenesulfonamide ( | 4.84 ± 0.10 | |

| N-Acyl Sulfonamide | General N-Acyl | 3.50 – 4.50 |

Data Interpretation: The acidity of

Synthetic Applications: The Mitsunobu Reaction

The most prominent application of N-Boc benzenesulfonamides is their use as nitrogen nucleophiles in the Mitsunobu reaction .

The Mitsunobu reaction typically requires a pronucleophile with a

Caption: Logical workflow of the Mitsunobu alkylation utilizing TsNHBoc as the pronucleophile.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent choices and workup steps is explicitly stated.

Protocol A: Synthesis of N-Boc-p-Toluenesulfonamide ( )

Rationale: Direct Boc-protection of

-

Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve p-toluenesulfonamide (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

-

Reagent Addition: Add triethylamine (

, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Causality: -

Boc Addition: Slowly add Di-tert-butyl dicarbonate (

, 1.1 equiv) dissolved in a small volume of DCM at 0 °C. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (UV active).

-

Workup: Quench with 1M

to protonate the DMAP and remove -

Purification: Recrystallize from Hexane/Ethyl Acetate to yield

as a white crystalline solid.

Protocol B: Mitsunobu Alkylation of an Alcohol with

Rationale: The order of addition is critical to prevent the premature consumption of the DEAD/DIAD-phosphine betaine complex by moisture or side reactions.

-

Setup: Dissolve the target secondary alcohol (1.0 equiv) and

(1.2 equiv) in anhydrous Tetrahydrofuran (THF, 0.1 M) under argon at 0 °C. -

Phosphine Addition: Add Triphenylphosphine (

, 1.3 equiv). Stir for 5 minutes to ensure complete dissolution. -

Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) over 15 minutes. Causality: Slow addition controls the exothermic formation of the betaine and prevents the formation of unwanted hydrazine byproducts.

-

Reaction: Stir at room temperature for 12 hours. The highly acidic

( -

Workup & Purification: Concentrate the mixture. Purify via flash column chromatography. Self-Validation: The product will show both Boc (

NMR: ~1.4 ppm, 9H, singlet) and Tosyl (

Protocol C: Orthogonal Deprotection

The resulting N-alkyl-N-Boc-toluenesulfonamide features orthogonal protecting groups, allowing selective removal based on the desired downstream synthetic pathway[5][6].

-

To remove the Boc group (yielding N-alkyl sulfonamide): Treat with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. The sulfonamide is completely stable to these acidic conditions[5].

-

To remove the Tosyl group (yielding N-Boc alkylamine): Treat with Magnesium turnings in Methanol under sonication, or use Sodium Naphthalenide. Causality: Reductive cleavage breaks the S-N bond via a single-electron transfer (SET) mechanism, leaving the acid-sensitive Boc group perfectly intact.

Conclusion

The installation of an N-Boc group onto a benzenesulfonamide is not merely a protective measure; it is a profound electronic modification. By driving the

References

-

Cas 148017-28-1, N-(tert-Butoxycarbonyl)sulfamide - LookChem. LookChem. Available at: [Link]

-

(tert-Butoxycarbonyl)tosylamine - ChemBK. ChemBK. Available at:[Link]

-

Dual protection of amino functions involving Boc - RSC Advances. The Royal Society of Chemistry. Available at: [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. Available at:[Link]

-

Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. Available at: [Link]

Sources

Comparative Technical Guide: N-Boc-4-Bromobenzenesulfonamide vs. N-Boc-4-Bromoaniline

Executive Summary

This technical guide provides a rigorous comparison between N-Boc-4-bromobenzenesulfonamide and N-Boc-4-bromoaniline , two critical intermediates in medicinal chemistry and drug discovery. While both compounds share a 4-bromophenyl core and a tert-butoxycarbonyl (Boc) protecting group, their chemical behavior is fundamentally distinct due to the electronic environment of the nitrogen atom.

-

N-Boc-4-bromoaniline functions as a protected aniline, where the nitrogen retains significant electron density, making it a nucleophilic species (albeit attenuated) and a precursor for biaryl amine synthesis.

-

N-Boc-4-bromobenzenesulfonamide is a sulfonyl carbamate. The flanking sulfonyl and carbonyl groups render the N-H proton highly acidic (

~3–5), creating a unique reactivity profile suited for Mitsunobu alkylations and use as a sulfonyl isocyanate equivalent.

Structural & Electronic Profiling

The primary differentiator is the linkage of the nitrogen atom: direct attachment to the aromatic ring (aniline) versus attachment via a sulfonyl group (sulfonamide). This alters the conjugation, acidity, and nucleophilicity.

Comparative Data Table

| Feature | N-Boc-4-Bromoaniline | N-Boc-4-Bromobenzenesulfonamide |

| CAS Number | 131818-17-2 | 310480-85-4 (Analogous)* |

| Molecular Formula | ||

| Molecular Weight | 272.14 g/mol | 336.20 g/mol |

| Functional Class | Aryl Carbamate | Sulfonyl Carbamate |

| Nitrogen Hybridization | ||

| Acidity (N-H | Weakly acidic (~12–15 in DMSO) | Highly acidic (~3–5 in DMSO) |

| Electronic Nature of Ring | Electron-Rich (N is donor) | Electron-Poor ( |

| Primary Application | Protected aniline for cross-coupling | Acidic sulfonamide scaffold / Linker |

*Note: CAS 310480-85-4 often refers to amino-alkyl derivatives; the core N-Boc-sulfonamide is frequently synthesized in situ or referenced as a derivative of CAS 701-34-8.

Synthetic Protocols

Protocol A: Synthesis of N-Boc-4-Bromoaniline

The synthesis relies on the nucleophilic attack of the aniline nitrogen on Boc anhydride.

Reagents: 4-Bromoaniline (1.0 eq),

-

Dissolution: Dissolve 4-bromoaniline in anhydrous DCM (0.5 M).

-

Addition: Add triethylamine followed by slow addition of di-tert-butyl dicarbonate (

) solution. -

Reflux (Optional): If reaction is slow due to the electron-withdrawing bromine, mild heating (40 °C) or addition of catalytic DMAP (5 mol%) accelerates conversion.

-

Workup: Wash with 1M HCl (to remove unreacted aniline), saturated

, and brine. Dry over -

Purification: Recrystallization from Hexanes/EtOAc usually yields a white crystalline solid.

Protocol B: Synthesis of N-Boc-4-Bromobenzenesulfonamide

Sulfonamides are poor nucleophiles compared to anilines. The synthesis of the sulfonyl carbamate requires activation, typically using DMAP as a nucleophilic catalyst to form a reactive N-Boc-pyridinium intermediate.

Reagents: 4-Bromobenzenesulfonamide (1.0 eq),

-

Setup: Suspend 4-bromobenzenesulfonamide in DCM.

-

Catalysis: Add

and DMAP. The mixture typically becomes clear as the sulfonamide deprotonates/solubilizes. -

Reaction: Add

slowly. Gas evolution ( -

Monitoring: TLC will show a significant shift; the product is much less polar than the starting sulfonamide.

-

Workup (Critical):

-

Do not wash with strong base, as the product (

) is water-soluble at high pH. -

Wash with 0.5 M HCl (cold) to remove DMAP/TEA. The product resides in the organic layer.

-

Dry and concentrate.

-

-

Stability Note: The resulting N-Boc sulfonamide is stable as a solid but hydrolyzes back to the sulfonamide in the presence of strong acid or nucleophilic bases in protic solvents.

Reactivity & Mechanistic Divergence

Acidity-Driven N-Alkylation

The most profound difference lies in alkylation chemistry.

-

N-Boc-4-Bromoaniline: Requires strong bases (e.g., NaH, KHMDS) to deprotonate the NH for alkylation. Alternatively, Mitsunobu conditions can be used but are often sluggish due to the high

. -

N-Boc-4-Bromobenzenesulfonamide: The NH is highly acidic.

-

Mitsunobu Reaction: Excellent substrate. The low

matches the window for DEAD/DIAD activation, allowing efficient alkylation with primary/secondary alcohols. -

Base-Mediated Alkylation: Can be alkylated using weak bases (e.g.,

) and alkyl halides in DMF/acetone.

-

Palladium-Catalyzed Cross-Coupling

Both compounds serve as aryl bromide electrophiles in Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Electronic Effect:

-

Aniline: The Boc-amino group is weakly electron-donating. Oxidative addition of Pd(0) is standard.

-

Sulfonamide: The

group is strongly electron-withdrawing. This generally facilitates the oxidative addition step (making the C-Br bond more electrophilic). However, it deactivates the ring toward electrophilic aromatic substitution side reactions.

-

-

Chemoselectivity: In the sulfonamide derivative, the acidic NH can poison basic catalysts or consume ligands. It is often necessary to use an extra equivalent of base in the coupling reaction to keep the sulfonamide deprotonated (

), protecting the nitrogen from interfering with the metal center.

Deprotection Dynamics

-

Aniline: Standard TFA/DCM (1:1) or 4M HCl/Dioxane cleavage. Generates the anilinium salt.

-

Sulfonamide: Also cleaved by TFA or HCl. However, because the sulfonamide anion is a better leaving group than an aniline anion, the N-Boc bond is arguably more labile. Thermal deprotection (heating in DMSO) is sometimes possible for sulfonyl carbamates.

Visual Workflows

Figure 1: Structural and Reactivity Comparison

Caption: Divergent reactivity profiles driven by the acidity of the N-H bond.

Figure 2: Synthesis and Application Workflow

Caption: Parallel synthetic workflows highlighting the distinct utility of each intermediate.

References

-

Synthesis of N-Boc-Sulfonamides: BenchChem. An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Link (Accessed 2024).

-

Acidity of Sulfonyl Carbamates: ResearchGate. Relative pKa values of the primary sulfonamide group across the series. Link

-

N-Boc Deprotection Kinetics: National Institutes of Health (PMC). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Link

-

Boc Protection Mechanism (DMAP Catalysis): Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).[1] Link

-

General Reactivity: Sigma-Aldrich. 4-Bromobenzenesulfonamide Product Specification. Link

Sources

Stability of Sulfonyl Carbamates Under Basic Conditions: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Sulfonyl Carbamates and the Imperative of Stability Profiling

Sulfonyl carbamates are a class of organic compounds characterized by a carbamate group directly attached to a sulfonyl moiety. This unique structural motif imparts a range of physicochemical and biological properties that have led to their exploration in various fields, most notably in medicinal chemistry and drug development. Their utility as potential therapeutic agents, prodrugs, and key intermediates in organic synthesis underscores the importance of a thorough understanding of their chemical behavior.[1]

A crucial aspect of the developability of any new chemical entity is its stability under physiological and various processing conditions. For sulfonyl carbamates, their susceptibility to hydrolysis, particularly under basic conditions, represents a significant hurdle that must be systematically evaluated. This technical guide provides an in-depth exploration of the stability of sulfonyl carbamates in alkaline environments, offering a blend of mechanistic insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings of Base-Catalyzed Sulfonyl Carbamate Degradation

The primary pathway for the degradation of sulfonyl carbamates in basic media is hydrolysis of the carbamate ester linkage. This process is significantly accelerated in the presence of hydroxide ions and can also be catalyzed by general bases present in buffer systems.[2][3]

The generally accepted mechanism for the base-catalyzed hydrolysis of tertiary sulfonyl carbamates is a bimolecular addition-elimination reaction (BAc2).[3] The reaction proceeds through the following key steps:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carbamate group.[2][3]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. The formation of this intermediate is often the rate-limiting step of the overall reaction.[2]

-

Collapse of the Intermediate and Product Formation: The tetrahedral intermediate is unstable and collapses. This collapse can proceed via two main pathways, depending on the nature of the substituents:

-

Cleavage of the Carbamate-Phenoxide Bond: The intermediate can break down to yield a sulfonamide and a phenoxide ion. This is a common pathway for aryl sulfonyl carbamates.[2]

-

Cleavage of the Sulfonamide-Carbonyl Bond: In some cases, particularly with electron-withdrawing groups on the sulfonyl moiety, the sulfonamide anion can act as the leaving group.[2]

-

The overall reaction results in the formation of the parent sulfonamide and the corresponding alcohol or phenol.[2]

Visualizing the Degradation Pathway

The following diagram illustrates the base-catalyzed hydrolysis of a generic aryl N-methyl-N-arylsulfonylcarbamate.

Caption: Base-catalyzed hydrolysis of a sulfonyl carbamate.

Factors Influencing the Stability of Sulfonyl Carbamates

The rate of base-catalyzed hydrolysis of sulfonyl carbamates is influenced by several factors:

-

pH: As a base-catalyzed reaction, the rate of hydrolysis increases significantly with increasing pH (i.e., higher hydroxide ion concentration).[4][5]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4]

-

Electronic Effects: The electronic nature of the substituents on both the aryl ring of the sulfonyl group and the aryl ring of the carbamate can significantly impact the rate of hydrolysis. Electron-withdrawing groups on the carbamate's aryl ring make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, accelerating hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.

-

Steric Hindrance: Bulky substituents near the carbamate carbonyl group can sterically hinder the approach of the hydroxide ion, thereby slowing down the rate of hydrolysis.

Experimental Protocol for Assessing the Stability of Sulfonyl Carbamates under Basic Conditions

A robust and well-controlled experimental design is paramount for accurately determining the stability of a sulfonyl carbamate. The following protocol outlines a typical forced degradation study under basic conditions.

Workflow for Stability Assessment

Caption: Workflow for a sulfonyl carbamate stability study.

Step-by-Step Methodology

1. Materials and Reagents:

-

Sulfonyl carbamate test compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions (for quenching)

-

Phosphate buffer solutions (pH 7.4, 9, and 12)

-

Class A volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

-

Stock Solution of Sulfonyl Carbamate: Prepare a 1 mg/mL stock solution of the sulfonyl carbamate in acetonitrile.

-

Working Solutions: From the stock solution, prepare working solutions at a final concentration of 100 µg/mL in the respective buffer solutions (pH 7.4, 9, and 12) and in 0.1 M NaOH. The final concentration of acetonitrile in the reaction mixture should be kept low (e.g., <5%) to minimize its effect on the reaction kinetics.

3. Degradation Study:

-

For each pH condition, transfer a known volume of the working solution into a temperature-controlled water bath or incubator set at a specific temperature (e.g., 25 °C, 37 °C, or 50 °C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of HCl. For samples in buffer, quenching can be achieved by dilution with the mobile phase.

-

Store the quenched samples at a low temperature (e.g., 4 °C) until analysis to prevent further degradation.

4. HPLC Analysis:

-

Develop and validate a stability-indicating HPLC method capable of separating the parent sulfonyl carbamate from its degradation products. A typical method might involve:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the sulfonyl carbamate has maximum absorbance.

-

Injection Volume: 10 µL.

-

-

Analyze the quenched samples by HPLC.

5. Data Analysis:

-

Determine the concentration of the remaining sulfonyl carbamate at each time point by comparing the peak area to a calibration curve.

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The degradation of the sulfonyl carbamate under these conditions is expected to follow pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the linear regression of the plot (slope = -k).

-

Calculate the half-life (t1/2) for the degradation at each pH condition using the following equation:

-

t1/2 = 0.693 / k

-

Data Presentation: A Representative Stability Profile

The following table provides a hypothetical but realistic dataset for the degradation of a sulfonyl carbamate under various basic conditions at 37 °C.

| pH Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |

| 7.4 (Phosphate Buffer) | 0.005 | 138.6 |

| 9.0 (Phosphate Buffer) | 0.048 | 14.4 |

| 12.0 (Phosphate Buffer) | 1.155 | 0.6 |

| 0.1 M NaOH (~pH 13) | > 4.6 (rapid degradation) | < 0.15 |

This data clearly demonstrates the dramatic increase in the rate of degradation of the sulfonyl carbamate with increasing pH.

Conclusion and Field-Proven Insights

The stability of sulfonyl carbamates under basic conditions is a critical parameter that must be thoroughly investigated during the drug development process. The base-catalyzed hydrolysis proceeds via a well-understood BAc2 mechanism, leading to the formation of the parent sulfonamide and the corresponding alcohol or phenol.

From a practical standpoint, this inherent instability has several implications for drug development professionals:

-

Formulation Development: For oral dosage forms, the alkaline environment of the small intestine can pose a significant challenge. Enteric coatings or other formulation strategies may be necessary to protect the sulfonyl carbamate from premature degradation. For parenteral formulations, careful control of the pH is essential to ensure product shelf-life.

-

Prodrug Design: The lability of the sulfonyl carbamate linkage can be strategically exploited in prodrug design. By attaching a sulfonyl carbamate moiety to a parent drug, it may be possible to improve its solubility or other properties, with the expectation that the linkage will be cleaved in vivo to release the active drug.

-

Analytical Method Development: Stability-indicating analytical methods are crucial for accurately quantifying the sulfonyl carbamate in the presence of its degradation products. HPLC is the workhorse technique for this purpose.

By understanding the mechanistic principles of degradation and employing robust experimental protocols, researchers can effectively characterize the stability of sulfonyl carbamates and make informed decisions throughout the drug development lifecycle.

References

-

M. J. S. A. G. S. M. C. M. F. A. D. R. A. M. d'A. R. Guedes, "Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates," Journal of the Chemical Society, Perkin Transactions 2, no. 4, pp. 494-497, 2001. [Link]

-

A. M. d. A. R. Guedes, M. J. S. A. G. S. M. C. M. F. A. D. R. A. M. d'A. R. Guedes, "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides," Journal of the Chemical Society, Perkin Transactions 2, no. 12, pp. 2485-2490, 2000. [Link]

-

Clemson University, "Kinetics of Carbaryl Hydrolysis," College of Engineering, Computing, and Applied Sciences (CECAS). [Link]

-

A. K. Ghosh and M. Brindisi, "Organic Carbamates in Drug Design and Medicinal Chemistry," Journal of Medicinal Chemistry, vol. 58, no. 7, pp. 2895–2940, 2015. [Link]

-

Separation Science, "Analytical Techniques In Stability Testing," 2025. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cecas.clemson.edu [cecas.clemson.edu]

Strategic Sourcing & Synthesis Guide: N-Boc-4-bromobenzenesulfonamide Intermediates

This guide is structured as a strategic technical whitepaper. It addresses the specific intermediate N-Boc-4-bromobenzenesulfonamide (a sulfonylcarbamate), while critically distinguishing it from common structural isomers that frequently cause procurement errors.

Part 1: Executive Technical Summary & Disambiguation

In high-throughput medicinal chemistry, N-Boc-4-bromobenzenesulfonamide is a high-value intermediate used to generate N-acyl sulfonamides, sulfonyl ureas, or to protect the sulfonamide nitrogen during Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

However, a critical procurement hazard exists. This compound is frequently confused with two other commercially ubiquitous analogs. Procurement errors here lead to failed synthetic routes.

The "Triangle of Confusion": Structural Disambiguation

| Compound Name | N-Boc-4-bromobenzenesulfonamide (Target) | N-Boc-4-bromoaniline (Common Error) | N-tert-Butyl-4-bromobenzenesulfonamide (Common Error) |

| Structure | Sulfonylcarbamate | Carbamate | Sulfonamide |

| Formula | 4-Br-Ph-SO₂-NH-CO-OtBu | 4-Br-Ph-NH-CO-OtBu | 4-Br-Ph-SO₂-NH-tBu |

| CAS No. | Not Widely Listed (Often Custom/In-situ) | 131818-17-2 | 93281-65-3 |

| Reactivity | Acidic proton (pKa ~4-5); Acylating agent.[1][2] | Non-acidic; Standard amine protection. | Extremely stable; Difficult to deprotect. |

| Availability | Low (Make vs. Buy decision required) | High (Commodity chemical) | Medium (Catalog item) |

Critical Directive: If your synthetic route requires the acidity of the sulfonamide NH or subsequent acylation, you must ensure you are not purchasing the aniline derivative (CAS 131818-17-2).[1]

Part 2: Commercial Supply Landscape[3][4]

Unlike the stable aniline derivative, the N-Boc-sulfonamide moiety is moisture-sensitive and prone to hydrolysis back to the parent sulfonamide upon prolonged storage.[1] Consequently, most major vendors do not stock this as a shelf-stable commodity.[1]

Sourcing Strategy: "Make vs. Buy"

-

Tier 1: Precursor Sourcing (Recommended) [1]

-

Strategy: Purchase high-purity 4-Bromobenzenesulfonamide (CAS 701-34-8) and synthesize the N-Boc derivative in situ or on-demand.[1]

-

Rationale: Ensures intermediate integrity and avoids degradation during shipping.

-

-

Tier 2: Custom Synthesis

-

Strategy: Contract a CRO for "Make-to-Order" if >100g is required immediately.

-

Lead Time: Typically 2-4 weeks.[1]

-

Verified Supplier List (Precursors & Custom)

| Supplier | Role | Key Product (CAS) | Quality Tier |

| Sigma-Aldrich (Merck) | Precursor Source | 701-34-8 | High (Analytical Standard available) |

| Combi-Blocks | Bulk Precursor | 701-34-8 | Process (Good for >100g scale) |

| Matrix Scientific | Custom Synthesis | Custom Quote | Research (Specializes in sulfonyls) |

| Enamine | Building Blocks | 93281-65-3 | Discovery (Check for specific analogs) |

| Oakwood Chemical | Precursor Source | 701-34-8 | Economy (Cost-effective for bulk) |

Part 3: Synthesis & Experimental Protocol

Since the direct commercial availability of N-Boc-4-bromobenzenesulfonamide is limited, the following self-validating protocol is the industry standard for generating this intermediate with >98% purity.

Mechanistic Pathway

The reaction utilizes Di-tert-butyl dicarbonate (Boc₂O) with a catalytic nucleophile (DMAP) to acylate the sulfonamide.[1] Note that sulfonamides are poor nucleophiles; DMAP is essential to form the reactive N-acylpyridinium intermediate.[1]

Caption: Catalytic cycle for the Boc-protection of electron-deficient sulfonamides.

Validated Protocol (Bench Scale: 10 mmol)

-

Setup: Flame-dry a 100 mL round-bottom flask. Add a magnetic stir bar and purge with Nitrogen.

-

Solvation: Add 4-Bromobenzenesulfonamide (2.36 g, 10.0 mmol) and dry Dichloromethane (DCM) (30 mL).

-

Note: The starting material may not fully dissolve immediately.

-

-

Activation: Add Triethylamine (TEA) (2.1 mL, 15.0 mmol) followed by 4-Dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol).

-

Observation: The solution should become clear as the sulfonamide anion forms.

-

-

Reaction: Add Di-tert-butyl dicarbonate (Boc₂O) (2.62 g, 12.0 mmol) in one portion. Stir at room temperature for 4–12 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 7:3). The product is less polar than the starting material.

-

-

Workup (Critical for Stability):

Part 4: Quality Control & Analytical Data

To validate the synthesized intermediate, compare your data against these standard parameters.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | >98.0% (AUC) | HPLC (C18, MeCN/H₂O + 0.1% TFA) |

| ¹H NMR (DMSO-d₆) | δ 11.8 (s, 1H, NH), 7.85 (d, 2H), 7.70 (d, 2H), 1.35 (s, 9H) | 400 MHz NMR |

| Stability | Store at -20°C; Desiccate.[1][3] | Hygroscopic Assessment |

Data Interpretation:

-

The NH Peak: The sulfonamide NH proton in the N-Boc derivative is significantly deshielded (downfield shift >11 ppm) compared to the parent sulfonamide (~7.5 ppm) due to the electron-withdrawing Boc group.[1] This is the primary indicator of successful conversion.

Part 5: Applications in Drug Discovery

The N-Boc group on the sulfonamide serves two distinct roles in medicinal chemistry:

-

Activation for Mitsunobu Reactions: The Boc group lowers the pKa of the sulfonamide NH (from ~10 to ~4-5), making it a suitable nucleophile for Mitsunobu coupling with alcohols, which is otherwise difficult with primary sulfonamides.

-

Sulfonyl Urea Synthesis: The N-Boc-sulfonamide can act as a "masked" sulfonyl isocyanate.[1] Reacting it with an amine followed by thermal or acid-mediated displacement can yield sulfonyl ureas.[1]

Caption: Divergent synthetic utility of the N-Boc intermediate in library generation.

References

-

National Center for Biotechnology Information (PubChem). Compound Summary for CAS 701-34-8 (4-Bromobenzenesulfonamide). [Link][1]

-

Oakwood Chemical. Product Search: tert-Butyl (4-bromophenyl)carbamate (CAS 131818-17-2) - Disambiguation Reference. [Link][1]

-

Organic Chemistry Portal. Protecting Groups: Sulfonamides.[1] (General mechanistic reference for Boc-sulfonamide stability). [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Boc-4-bromobenzenesulfonamide

Executive Summary

In modern medicinal chemistry and drug development, the sulfonamide moiety remains one of the most privileged pharmacophores, frequently utilized as a bioisostere for carboxylic acids to improve metabolic stability and target binding affinity. N-Boc-4-bromobenzenesulfonamide (CAS: 279246-01-4) serves as a highly specialized, bifunctional synthetic intermediate[1]. By masking the reactive sulfonamide nitrogen with a tert-butyloxycarbonyl (Boc) protecting group, chemists can selectively functionalize the aryl bromide core via palladium-catalyzed cross-coupling reactions without competitive catalyst poisoning or unwanted N-arylation. This guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental workflows.

Molecular Weight, Formula, and Physicochemical Data

The precise calculation of molecular weight and isotopic distribution is critical for self-validating analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). The empirical formula for N-Boc-4-bromobenzenesulfonamide is C₁₁H₁₄BrNO₄S ,[1].

Table 1: Chemical Identifiers and Bulk Properties

| Property | Value | Causality / Significance |

| Chemical Name | N-(tert-butoxycarbonyl)-4-bromobenzenesulfonamide | IUPAC standard nomenclature. |

| CAS Registry Number | 279246-01-4 | Unique identifier for procurement and safety tracking[1]. |

| Molecular Formula | C₁₁H₁₄BrNO₄S | Defines the exact atomic composition. |

| Average Molecular Weight | 336.20 g/mol | Used for bulk stoichiometric calculations[1]. |

| Physical State | Solid (Powder) | Typical for high-molecular-weight sulfonamides. |

Table 2: Exact Mass and Isotopic Contribution (for LC-MS Validation)

| Element | Isotope | Count | Exact Mass Contribution (Da) |

| Carbon (C) | ¹²C | 11 | 132.0000 |

| Hydrogen (H) | ¹H | 14 | 14.1092 |

| Bromine (Br) | ⁷⁹Br | 1 | 78.9183 |

| Nitrogen (N) | ¹⁴N | 1 | 14.0031 |

| Oxygen (O) | ¹⁶O | 4 | 63.9796 |

| Sulfur (S) | ³²S | 1 | 31.9721 |

| Total Monoisotopic Mass | [M] | - | 334.9823 Da |

(Note: Due to the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br, mass spectrometry will yield a distinct M+2 peak of nearly equal intensity at 336.9803 Da, serving as a primary diagnostic signature for product validation).

Structural Causality and Reactivity Profiling

The architectural design of N-Boc-4-bromobenzenesulfonamide is not arbitrary; it is a calculated solution to the inherent reactivity of primary sulfonamides.

Primary sulfonamides (Ar-SO₂NH₂) possess an acidic proton (pKa ~ 10). Under the basic conditions required for transition-metal catalysis (e.g., Na₂CO₃, K₃PO₄), the sulfonamide is easily deprotonated. The resulting anion can coordinate with the palladium center, effectively poisoning the catalyst, or act as a nucleophile, leading to off-target Buchwald-Hartwig amination.

By introducing the Boc group , two mechanistic safeguards are established:

-

Electronic Modulation: The strongly electron-withdrawing nature of the Boc carbonyl group delocalizes the nitrogen lone pair, rendering it completely non-nucleophilic.

-

Steric Shielding: The bulky tert-butyl group physically blocks the nitrogen center from interacting with the bulky Pd-ligand complexes.

Figure 1: Structural reactivity mapping of N-Boc-4-bromobenzenesulfonamide.

Mechanistic Role in Advanced Drug Development

Sulfonamides are ubiquitous in FDA-approved therapeutics, functioning as critical binding motifs in targets ranging from cyclooxygenase-2 (COX-2) to soluble guanylate cyclase (2)[2]. However, synthesizing complex, sterically hindered biaryl sulfonamides is notoriously difficult.

N-Boc-4-bromobenzenesulfonamide bypasses these synthetic roadblocks. It is primarily deployed in Suzuki-Miyaura Cross-Coupling (SMC) reactions. Recent advancements in green chemistry have demonstrated that this compound is highly amenable to microwave (MW) assisted protocols, allowing for a seamless, one-pot cross-coupling and subsequent in situ deprotection sequence (3)[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each critical step contains an analytical checkpoint to confirm causality and reaction progression before advancing.

Protocol A: Microwave-Assisted One-Pot SMC and Deprotection

This protocol leverages rapid thermal gradients to first execute the cross-coupling, followed by thermal cleavage of the Boc group, yielding a free biaryl sulfonamide[3].

Step 1: Reagent Assembly

-

Action: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine N-Boc-4-bromobenzenesulfonamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), NaOAc (2.0 equiv), and Pd(PPh₃)₄ (2.0 mol%).

-

Solvent: Suspend the mixture in a degassed dioxane:water (4:1 v/v) solution.

-

Causality: Degassing prevents the oxidative degradation of the Pd(0) catalyst. NaOAc acts as a mild base to activate the boronic acid for transmetalation without prematurely cleaving the Boc group.

Step 2: Phase I - Suzuki-Miyaura Cross-Coupling

-

Action: Seal the vial and subject it to microwave irradiation at 85 °C for 8–10 minutes .

-

Validation Checkpoint: Pause the reaction. Extract a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into a UPLC-MS.

-

Pass Criteria: The chromatogram must show the disappearance of the characteristic bromine doublet (m/z 334/336) and the appearance of the[M-H]⁻ mass corresponding to the Boc-protected biaryl intermediate.

-

Step 3: Phase II - In Situ Thermal Deprotection

-

Action: Upon validation of Step 2, increase the microwave irradiation temperature to 130 °C for an additional 8 minutes .

-

Causality: The elevated temperature, combined with the aqueous environment, triggers the thermal hydrolysis of the Boc group, releasing gaseous CO₂ and isobutylene. This drives the equilibrium entirely toward the deprotected product.

-

Validation Checkpoint: Re-analyze via LC-MS. The mass should shift downward by 100 Da (loss of the Boc group), confirming complete deprotection.

Step 4: Isolation and Purification

-

Action: Cool the mixture, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Figure 2: Self-validating workflow for one-pot SMC and Boc-deprotection.

References

-

Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions , MDPI Catalysts, 3

-

Direct Aminosulfonylation of Electron-rich (hetero)Arenes Utilizing tert-Butyl Chlorosulfonyl carbamate , ChemRxiv, 2

-

Product Details: APD12769 (Formula and MW Validation) , Aquila Pharmatech LLC, Link

-

4-Bromo-N-Boc-benzenesulfonamide (CAS 279246-01-4) Catalog , AccelaChem, 1

Sources

applications of N-Boc-4-bromobenzenesulfonamide in drug discovery

Applications of N-Boc-4-bromobenzenesulfonamide in Drug Discovery: A Technical Guide to Bifunctional Scaffold Functionalization

Executive Summary

In modern medicinal chemistry, the sulfonamide pharmacophore is ubiquitous, serving as a critical structural motif in diuretics, anti-inflammatories, and targeted oncology agents[1]. However, the late-stage functionalization of highly decorated sulfonamides often presents significant synthetic bottlenecks due to the reactive nature of the primary sulfonamide nitrogen.

N-Boc-4-bromobenzenesulfonamide (CAS: 279246-01-4) has emerged as a premier bifunctional building block to circumvent these challenges. By offering orthogonal reactivity—an aryl bromide vector for transition-metal-catalyzed cross-couplings and a tert-butoxycarbonyl (Boc)-protected sulfonamide vector for directed N-functionalization—this scaffold enables the rapid generation of diverse chemical libraries. This whitepaper details the mechanistic rationale, self-validating protocols, and target-based applications of this scaffold in contemporary drug discovery.

Structural Rationale & Quantitative Profiling

The strategic advantage of N-Boc-4-bromobenzenesulfonamide lies in its precise modulation of electronic and steric environments. Unprotected primary sulfonamides (

The Causality of Boc-Protection: The installation of the bulky, electron-withdrawing Boc group serves a dual purpose. First, it completely shields the nitrogen lone pair from the palladium catalytic cycle during C-C bond formation[2]. Second, it significantly lowers the

Table 1: Physicochemical & Reactivity Profile of N-Boc-4-bromobenzenesulfonamide

| Parameter | Value / Description | Synthetic Implication |

| Chemical Formula | High atom economy for fragment growth. | |

| Molecular Weight | 336.20 g/mol | Ideal low-MW starting point for Fragment-Based Drug Discovery (FBDD). |

| CAS Number | 279246-01-4 | Standardized reagent tracking. |

| Enables mild N-alkylation/Mitsunobu reactions. | ||

| Vector 1 (C-Br) | Primed for Suzuki, Stille, and Sonogashira couplings. | |

| Vector 2 (N-Boc) | Protected Nucleophile | Prevents Pd-coordination; easily deprotected via acidolysis. |

Orthogonal Functionalization Workflows

The true power of this scaffold is its ability to be functionalized in either direction depending on the target molecule's requirements.

Orthogonal functionalization workflows for N-Boc-4-bromobenzenesulfonamide in drug discovery.

Self-Validating Experimental Protocols

To ensure high-fidelity library generation, the following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to verify reaction progress.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol establishes the C-C bond while keeping the sulfonamide safely masked[2].

-

Reagent Assembly: In a dry Schlenk tube, combine N-Boc-4-bromobenzenesulfonamide (1.0 eq), the desired arylboronic acid (1.2 eq),

(2.0 eq), and -

Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and

.-

Causal Rationale: The biphasic system is strictly required. The water dissolves the inorganic base, which subsequently attacks the boronic acid to form the electron-rich arylboronate complex (

). This negatively charged species is mandatory for the transmetalation step onto the electrophilic Palladium(II) center.

-

-

Execution: Heat the mixture to 80°C under an

atmosphere for 4–6 hours. -

Validation & Workup: Monitor via LC-MS. The Boc-protected product will show a distinct

fragmentation pattern. Upon completion, partition between EtOAc and water. The aqueous layer self-cleans the reaction by sequestering the inorganic salts and unreacted boronic acid, leaving a highly pure organic phase for subsequent silica gel chromatography.

Protocol B: Boc-Deprotection and Acyl Sulfonamide Generation

Following cross-coupling, the sulfonamide must be unmasked and functionalized to yield target bioisosteres[3].

-

Acidolysis: Dissolve the Biaryl-Boc-sulfonamide in anhydrous Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution[2].

-

Causal Rationale: The strong acid protonates the Boc carbonyl, triggering the elimination of isobutylene gas and

. The evolution of these gases provides an irreversible thermodynamic driving force, ensuring quantitative deprotection without the need for thermal activation.

-

-

Acylation: Concentrate the crude primary sulfonamide in vacuo to remove excess TFA. Redissolve in DMF. Add the target carboxylic acid (1.2 eq), HATU (1.5 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Causal Rationale: Primary sulfonamides are poor nucleophiles compared to aliphatic amines. DIPEA is required to deprotonate the sulfonamide, while HATU rapidly converts the carboxylic acid into a highly reactive, non-enolizable active ester, forcing the thermodynamically challenging N-acylation to completion.

-

Case Studies in Target-Based Drug Design

The strategic deployment of N-Boc-4-bromobenzenesulfonamide has directly accelerated the discovery of several clinical candidates across diverse therapeutic areas.

-

Hepatitis C Virus (HCV) NS3 Protease Inhibitors: A major hurdle in antiviral drug design is the poor passive membrane permeability of carboxylic acid-containing drugs. By utilizing this scaffold, researchers successfully synthesized acyl sulfonamides as carboxylic acid bioisosteres. The acyl sulfonamide maintains the precise acidic

required to interact with the catalytic triad of the NS3 protease, while its increased lipophilicity drastically improves cellular uptake and oral bioavailability[3]. -

Voltage-Gated Sodium Channel (Nav1.7) Blockers: Nav1.7 is a genetically validated target for pain management. Symmetrical and asymmetrical biaryl sulfonamides, synthesized via the Suzuki coupling of our core scaffold, have demonstrated high subtype selectivity. The primary sulfonamide acts as a critical hydrogen-bond donor/acceptor network within the channel's voltage-sensing domain[4].

-

Carbonic Anhydrase (CA) Inhibitors: In the pursuit of novel anti-glaucoma and anti-cancer agents, the primary sulfonamide moiety is the premier Zinc-Binding Group (ZBG). The scaffold allows for the rapid generation of diverse tail approaches, tuning the molecule's affinity for specific CA isoforms (e.g., CA IX in hypoxic tumors)[2].

References

- BenchChem Technical Support Team. "Application Notes and Protocols for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate in the Synthesis of Sulfonamide Moieties." BenchChem.

- Rönn, R. "Design and Synthesis of Inhibitors Targeting the Hepatitis C Virus NS3 Protease." DiVA Portal.

- "Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold.

- "CN102348697B - Sulfonamide derivatives.

Sources

Methodological & Application

synthesis of N-Boc-4-bromobenzenesulfonamide from 4-bromobenzenesulfonamide

Abstract & Strategic Significance

The protection of primary sulfonamides with a tert-butyloxycarbonyl (Boc) group is a critical transformation in medicinal chemistry. N-Boc-4-bromobenzenesulfonamide serves as a versatile intermediate; the Boc group activates the sulfonamide nitrogen for Mitsunobu reactions (lowering the

The Challenge: Unlike amines, sulfonamides are poor nucleophiles. Direct reaction with di-tert-butyl dicarbonate (

Reaction Engineering & Mechanism

Thermodynamic & Kinetic Considerations

To overcome the low nucleophilicity of 4-bromobenzenesulfonamide, we utilize nucleophilic catalysis . DMAP attacks

Mechanism Visualization

The following diagram illustrates the catalytic cycle and the activation of the Boc-anhydride.

Caption: DMAP-catalyzed activation of Boc-anhydride followed by nucleophilic attack of the sulfonamide anion.

Standard Operating Procedure (SOP)

Reagents & Stoichiometry

Scale: 10.0 mmol (Base calculation)

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |

| 4-Bromobenzenesulfonamide | 236.09 | 1.0 | 2.36 g | Substrate |

| Di-tert-butyl dicarbonate ( | 218.25 | 1.2 | 2.62 g | Protecting Group |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 122 mg | Nucleophilic Catalyst |

| Triethylamine (TEA) | 101.19 | 1.2 | 1.67 mL | Base (Auxiliary) |

| Dichloromethane (DCM) | - | - | 50 mL | Solvent (Anhydrous) |

Step-by-Step Protocol

Step 1: Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (or nitrogen inlet). Note: The reaction generates

gas; do not seal the system completely.[3] -

Add 4-bromobenzenesulfonamide (2.36 g) and DMAP (122 mg) to the flask.

-

Add DCM (50 mL) and stir. The sulfonamide may not dissolve completely at this stage (suspension is normal).

Step 2: Activation & Reaction

4. Add Triethylamine (1.67 mL) via syringe. The mixture should become clearer as the sulfonamide deprotonates.

5. Add

- Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting sulfonamide (polar) should disappear, replaced by a less polar spot (Product).

Step 3: Workup (The "Self-Validating" Purification) Standard silica chromatography is not recommended due to the acidity of the product and potential streaking. Use this pH-switch extraction method instead.

-

Quench: Dilute reaction with DCM (50 mL).

-

Acid Wash: Wash the organic phase with 1M HCl (2 x 30 mL).

-

Purpose: Removes DMAP and TEA.

-

-

Base Extraction (Critical Purification Step): Extract the organic phase with saturated aqueous

(3 x 40 mL). -

Recovery: Acidify the combined aqueous extracts carefully with 1M HCl or 10% Citric Acid to pH ~3.

-

Observation: The product will precipitate as a white solid.

-

-

Final Extraction: Extract the cloudy aqueous mixture with EtOAc (3 x 50 mL).

-

Drying: Dry combined EtOAc layers over

, filter, and concentrate in vacuo.

Step 4: Crystallization

-

If the residue is an oil, triturates with cold Hexanes to induce solidification.

-

Recrystallize from Hexane/EtOAc if higher purity is required.

Quality Control & Troubleshooting

Expected Analytical Data

-

Physical State: White crystalline solid.

-

H NMR (400 MHz,

-

7.80–7.90 (m, 2H, Ar-H ortho to

- 7.65–7.75 (m, 2H, Ar-H ortho to Br)

- 7.30 (s, 1H, N-H) — Note: Chemical shift varies with concentration.

- 1.38 (s, 9H, t-Butyl).

-

7.80–7.90 (m, 2H, Ar-H ortho to

-

Key Diagnostic: Disappearance of the broad

singlet (~5.0 ppm) of the starting material and appearance of the t-Butyl singlet.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Yield | Incomplete extraction during pH switch. | Ensure the aqueous phase is fully acidified (pH < 4) during the recovery step. The product is soluble in water at neutral pH. |

| Bis-Boc Formation | Excess | Reduce |

| Product Decomposition | Silica gel acidity.[4][8] | Avoid column chromatography. If necessary, add 1% TEA to the eluent or use the extraction method described above. |

Workflow Visualization